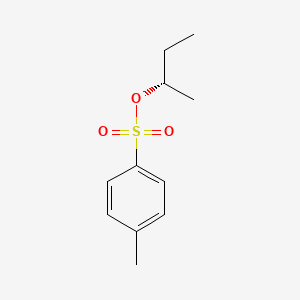

(S)-(+)-1-Methylpropyl 4-methylbenzenesulfonate

Description

(S)-(+)-1-Methylpropyl 4-methylbenzenesulfonate (CAS 50896-54-3), often abbreviated as MBS, is a chiral sulfonate ester widely recognized for its role as a chiral auxiliary in asymmetric synthesis. Its (S)-configured 1-methylpropyl group and 4-methylbenzenesulfonate (tosyl) moiety enable high enantioselectivity in the production of chiral compounds, particularly in pharmaceuticals and natural products like alkaloids and terpenes . The compound operates via a mechanism involving the formation of a diastereomeric complex with a chiral substrate, followed by stereospecific reactions that yield enantiomerically enriched products . MBS is commercially available (e.g., Santa Cruz Biotechnology, Catalog #sc-236752) at $88.00 per gram, reflecting its specialized utility in precision-driven synthetic workflows .

Properties

IUPAC Name |

[(2S)-butan-2-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3S/c1-4-10(3)14-15(12,13)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHWQTQILBGWRN-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)OS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454327 | |

| Record name | (S)-(+)-1-Methylpropyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50896-54-3 | |

| Record name | (S)-(+)-1-Methylpropyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-1-Methylpropyl 4-methylbenzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Fundamental Synthetic Route

The primary and most common synthetic route for (S)-(+)-1-Methylpropyl 4-methylbenzenesulfonate involves the reaction of (S)-(+)-1-methylpropanol with 4-methylbenzenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid produced. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride and to preserve the chiral center.

$$

\text{(S)-(+)-1-Methylpropanol} + \text{4-Methylbenzenesulfonyl chloride} \xrightarrow[\text{anhydrous}]{\text{Base}} \text{this compound} + \text{HCl}

$$

- Pyridine

- Triethylamine

These bases act both as acid scavengers and solvents in some cases, facilitating the reaction and improving yields.

Detailed Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, Toluene, or neat conditions | Anhydrous solvents preferred |

| Base | Pyridine or Triethylamine | Pyridine often preferred for better control |

| Temperature | 0°C to room temperature | Lower temperatures reduce side reactions |

| Reaction Time | 2 to 4 hours | Monitored to avoid overreaction or racemization |

| Molar Ratios | 1:1 to 1:1.2 (alcohol:tosyl chloride) | Slight excess tosyl chloride may improve yield |

| Workup | Aqueous quench, extraction, drying over Na2SO4 | Purification by column chromatography or distillation |

These conditions are designed to maximize the yield (typically >95%) and maintain the stereochemical purity of the (S)-enantiomer.

Industrial Scale-Up and Continuous Flow Methods

For industrial production, continuous flow reactors have been employed to enhance mixing efficiency, heat transfer, and reaction control. Automated systems allow precise control over reaction parameters, leading to consistent product quality and scalability.

- Continuous flow synthesis reduces reaction times and improves safety by minimizing the handling of reactive intermediates.

- Use of automated base addition and temperature control systems ensures reproducibility and high enantiomeric excess.

- Industrial methods often incorporate inline monitoring (e.g., HPLC with chiral columns) to track reaction progress and purity.

Alternative Catalytic and Esterification Methods

Some patents and research disclose catalytic methods using inorganic bases such as potassium hydroxide or sodium hydroxide to accelerate the esterification of alcohols with tosyl chloride analogs. Although these methods are more commonly applied to other sulfonate esters, they provide insights into possible enhancements:

- Potassium hydroxide catalysis can increase reaction rates significantly, completing esterification within 2-3 hours.

- Yields can reach up to 96% under optimized conditions.

- These methods are advantageous for cost reduction and industrial scalability.

While direct application to this compound synthesis requires careful stereochemical control, these catalytic approaches may be adapted with proper optimization.

Purification and Characterization

Post-synthesis, the crude product is typically purified by:

- Column chromatography on silica gel to separate unreacted starting materials and side products.

- Crystallization or distillation under reduced pressure to obtain the pure sulfonate ester.

Characterization techniques include:

- Chiral HPLC to confirm enantiomeric purity.

- NMR spectroscopy (¹H and ¹³C) for structural confirmation.

- IR spectroscopy to verify sulfonate ester functional groups.

- Mass spectrometry (HRMS) for molecular weight confirmation.

Summary Table of Preparation Methods

Research Findings and Notes

- Maintaining anhydrous conditions is critical to prevent hydrolysis of tosyl chloride and to preserve the chiral integrity of the alcohol moiety.

- The choice of base affects both yield and stereochemical purity; pyridine is often preferred due to its dual role as base and solvent.

- Continuous flow techniques represent a significant advancement for industrial production, offering reproducibility and safety benefits.

- Catalytic esterification with inorganic bases offers potential for cost-effective large-scale synthesis but requires further stereochemical optimization for chiral sulfonates.

- Purification by chiral chromatography is essential to confirm enantiomeric excess, given the importance of chirality in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: (S)-(+)-1-Methylpropyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: In the presence of water and a base, the sulfonate ester can be hydrolyzed to yield the corresponding alcohol and sulfonic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.

Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions are used for hydrolysis reactions.

Major Products:

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Reduction: The major product is (S)-(+)-1-methylpropanol.

Hydrolysis: The products are (S)-(+)-1-methylpropanol and 4-methylbenzenesulfonic acid.

Scientific Research Applications

Organic Synthesis

(S)-(+)-1-Methylpropyl 4-methylbenzenesulfonate serves as an important intermediate in organic synthesis. It is utilized for:

- Chiral Synthesis : Its chirality allows for the production of enantiomerically pure compounds, which are critical in pharmaceuticals.

- Protecting Group : It can act as a protecting group for alcohols during multi-step synthesis processes.

Pharmaceutical Applications

The compound has potential applications in drug development due to its unique properties:

- Lead Compound : It may serve as a lead compound in the design of new pharmaceuticals, particularly those targeting specific biological pathways.

- Modification of Biomolecules : As a reagent, it aids in modifying biomolecules, which is essential for studying enzyme mechanisms and protein interactions.

Biological Studies

Research indicates that this compound plays a role in various biological applications:

- Enzyme Studies : It is used to investigate enzyme mechanisms by providing insights into substrate specificity and reaction pathways.

- Protein Interaction Studies : The compound helps in understanding protein-ligand interactions through techniques such as surface plasmon resonance.

Case Study 1: Synthesis of Chiral Drugs

A study demonstrated the use of this compound as an intermediate in synthesizing chiral drugs. The compound facilitated the formation of key intermediates with high enantiomeric excess, showcasing its utility in pharmaceutical chemistry.

Case Study 2: Enzyme Mechanism Exploration

In another research project, this compound was employed to modify enzyme substrates. This modification allowed researchers to elucidate the catalytic mechanisms of specific enzymes, contributing valuable knowledge to biochemical pathways.

Mechanism of Action

The mechanism of action of (S)-(+)-1-Methylpropyl 4-methylbenzenesulfonate primarily involves its role as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations, where the compound acts as an intermediate or a reagent.

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided evidence lacks direct comparative data for MBS against specific analogs, its structural and functional properties can be contextualized within the broader class of chiral sulfonate esters and auxiliaries. Below is an analysis based on general chemical principles and inferred distinctions:

Structural and Functional Analogues

Alkyl Tosylates (e.g., Methyl or Ethyl Tosylate): Unlike MBS, simpler alkyl tosylates (e.g., methyl tosylate) lack a chiral center and are primarily used as alkylating agents rather than enantioselective auxiliaries. MBS’s branched (S)-1-methylpropyl group introduces steric and electronic effects critical for diastereomeric discrimination . Solubility: MBS’s bulky alkyl chain may reduce solubility in polar solvents compared to linear-chain tosylates, though this property enhances its stability in non-polar reaction media.

Evans Oxazolidinones: Evans auxiliaries rely on chelation-controlled enolate formation to induce asymmetry, a mechanism distinct from MBS’s diastereomeric complexation. While Evans systems excel in aldol reactions, MBS offers versatility in nucleophilic substitutions and esterifications .

Ellman Sulfonamides: Ellman’s chiral tert-butanesulfinamide is renowned for asymmetric amine synthesis. MBS, however, is more suited for alcohol or carboxylate functionalization due to its tosylate leaving group. Enantioselectivity: Both classes achieve >90% enantiomeric excess (e.e.) in optimized conditions, but MBS’s applications in natural product synthesis (e.g., terpenes) are notably emphasized in the literature .

Performance Metrics

Table 1 summarizes inferred properties of MBS relative to common chiral auxiliaries:

Mechanistic and Application Insights

- Reaction Scope : MBS excels in reactions requiring bulky leaving groups, such as stereoretentive substitutions. Its tosyl group facilitates clean departures, minimizing side reactions .

- Thermal Stability: Sulfonate esters like MBS are generally stable at room temperature but decompose under strong acidic/basic conditions. This contrasts with Evans auxiliaries, which may require low temperatures for enolate stability.

- Synthetic Flexibility : MBS’s use in alkaloid and terpene synthesis underscores its compatibility with complex, multi-step natural product pathways, a niche less commonly reported for simpler tosylates .

Biological Activity

(S)-(+)-1-Methylpropyl 4-methylbenzenesulfonate, also known as (1R)-1-Methylpropyl-4-methylbenzenesulfonate, is a sulfonate compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, potential applications in pharmaceuticals, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHOS, with a molecular weight of 228.31 g/mol. The compound features a sulfonate group attached to a substituted benzene ring, which is known to enhance solubility and bioavailability—key factors in drug development.

Nucleophilic Substitution Reactions

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions due to the presence of the sulfonate group. This functional group can react with various nucleophiles, leading to the formation of biologically active derivatives.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, structural modifications in sulfonates have shown enhanced efficacy against bacterial strains such as E. coli and Pseudomonas aeruginosa .

Anti-inflammatory Effects

Studies have also suggested that this compound may possess anti-inflammatory properties, potentially making it useful in treating conditions characterized by inflammation. The sulfonate moiety contributes to its pharmacological profile by enhancing interactions with biological targets.

Binding Affinity Studies

Interaction studies using techniques like surface plasmon resonance have demonstrated that this compound has a notable binding affinity for specific proteins and receptors involved in various signaling pathways. These findings are crucial for understanding its therapeutic potential.

In Vivo Studies

In vivo studies have shown that derivatives of this compound can inhibit tumor growth in mouse xenograft models. For example, certain structural analogs demonstrated significant tumor growth inhibition in models of head and neck cancer, indicating potential applications in oncology .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Methylbenzenesulfonic acid | Sulfonic acid group on a methyl-substituted benzene | Strong acidity; used in industrial applications |

| 1-Methylpropyl-3-methylbenzenesulfonate | Similar alkyl groups but different positioning | Potentially different biological activities |

| 2-Ethylhexyl-4-methylbenzenesulfonate | Longer alkyl chain; increased lipophilicity | May exhibit different solubility characteristics |

Q & A

Q. How is this compound used in studying enzyme inhibition mechanisms?

- Answer : The tosyl group acts as a leaving group in mechanism-based inhibitors, enabling covalent modification of serine hydrolases. Kinetic assays (e.g., fluorescence quenching) quantify inhibition constants (Ki) .

Methodological Tables

Table 1 : Key Crystallographic Parameters for Structural Analysis

| Parameter | Value |

|---|---|

| Space Group | P21/n (monoclinic) |

| Unit Cell Dimensions | a = 14.64 Å, b = 5.71 Å, c = 17.53 Å |

| Resolution | 0.78 Å |

Table 2 : Common Solvents for Reactions

| Solvent | Polarity Index | Suitability |

|---|---|---|

| DMSO | 7.2 | High (SN2) |

| THF | 4.0 | Moderate |

| Chloroform | 4.1 | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.